molecular formula C15H23BO3 B566707 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL CAS No. 1309980-11-7

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL

Cat. No. B566707
M. Wt: 262.156
InChI Key: NNPQWBXXZHNLAW-UHFFFAOYSA-N
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Description

This compound is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound can involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C12H17BO2 . The average mass is 219.088 Da and the monoisotopic mass is 219.143066 Da .


Chemical Reactions Analysis

This compound can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

This compound is an oil-like substance at room temperature . The predicted density is 0.99±0.1 g/cm3 . The melting point is 27-31°C (lit.) and the boiling point is 130°C/20mmHg (lit.) . The flash point is 225°F and the vapor pressure is 0.00586mmHg at 25°C . The refractive index is 1.49 .

Scientific Research Applications

Organoboron Compounds in Synthesis

Organoboron compounds like 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol are extensively utilized in cross-coupling reactions. These compounds serve as precursors for the formation of complex molecules through the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides or pseudohalides. This method is widely applied in the synthesis of various organic compounds, including pharmaceuticals, due to its high efficiency, selectivity, and tolerance of various functional groups (Adamczyk-Woźniak et al., 2009).

Application in Organic Light-Emitting Diodes (OLEDs)

The boron-containing compounds are pivotal in the development of organic optoelectronic devices, including OLEDs. The electronic properties of organoboron compounds enable the tuning of the emission color of OLEDs, from green to near-infrared, making them suitable for various applications in display and lighting technologies. This versatility underscores the importance of organoboron compounds in enhancing the performance and color range of OLEDs (Squeo et al., 2020).

Environmental Stability and Degradation

Research into the stability and degradation mechanisms of organoboron compounds, including 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol, is essential for understanding their environmental impact. Studies on the acidolysis of lignin model compounds, which mimic the structural features of organoboron compounds, provide insights into their behavior under various environmental conditions. This knowledge is crucial for the development of sustainable synthetic strategies and for minimizing the environmental footprint of chemical manufacturing processes (Yokoyama, 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of this compound could involve its use in the development of new pharmaceuticals and chemical intermediates. Its unique properties make it a valuable compound in the field of organic synthesis .

properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPQWBXXZHNLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674179
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL

CAS RN

1309980-11-7
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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